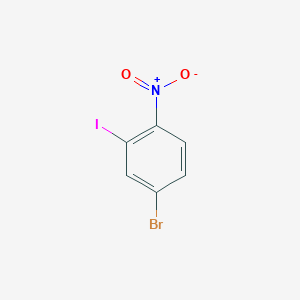

4-Bromo-2-iodo-1-nitrobenzene

説明

4-Bromo-2-iodo-1-nitrobenzene is a compound that is not directly discussed in the provided papers. However, the papers do discuss various bromo- and nitro-substituted benzene derivatives, which can provide insights into the chemical behavior and properties of halogenated nitrobenzenes. These compounds are often used as intermediates in the synthesis of pharmaceuticals, dyes, and other organic materials due to their reactive halogen and nitro groups .

Synthesis Analysis

The synthesis of halogenated nitrobenzenes can involve various strategies, including direct halogenation and nitration of benzene derivatives. For instance, 1-bromo-2,4-dinitrobenzene was synthesized from bromobenzene by nitration in water, achieving a high yield and purity . Similarly, 1-(2-Bromoethoxy)-4-nitrobenzene was prepared from 4-nitrophenol and 1,2-dibromoethane via the Williamson Reaction . These methods highlight the versatility of halogenated nitrobenzenes in chemical synthesis and their potential as intermediates for further functionalization.

Molecular Structure Analysis

The molecular structure of halogenated nitrobenzenes is characterized by the presence of halogen atoms and a nitro group attached to a benzene ring. The presence of these substituents can influence the overall molecular geometry and electronic distribution. For example, in the case of 4-halotriaroylbenzenes, the structures are dominated by C-X...O=C interactions, which are a type of halogen bonding . This suggests that similar interactions might be expected in 4-Bromo-2-iodo-1-nitrobenzene, affecting its molecular conformation and reactivity.

Chemical Reactions Analysis

The chemical reactivity of halogenated nitrobenzenes is influenced by the presence of both electron-withdrawing nitro groups and reactive halogen atoms. The electrochemical reduction of 1-bromo-4-nitrobenzene, for example, involves the formation of radical anions that can further react to form arylzinc products . Additionally, the radical anions of 1-bromo-4-nitrobenzene in ionic liquids show different reactivity compared to those in conventional solvents, indicating that the medium can significantly affect the outcome of reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated nitrobenzenes are determined by their molecular structure. The presence of halogen atoms contributes to the overall polarity and potential for halogen bonding, as seen in the structures of 4-halotriaroylbenzenes . The nitro group is an electron-withdrawing group that can affect the electron density distribution within the molecule, influencing its reactivity and interactions with other molecules. The electrochemical properties of these compounds, such as redox behavior, are also of interest, as demonstrated by the voltammetric studies of dibenzopentalenes derived from bromo-ethynylbenzenes .

科学的研究の応用

Synthesis and Catalysis

- 4-Bromo-2-iodo-1-nitrobenzene is used in the synthesis of mixed halogenated compounds. Bovonsombat and Mcnelis (1993) demonstrated its application in ring halogenations of polyalkylbenzenes, highlighting its utility in preparing compounds like 2-bromo-4-iodo-1,3,5-trimethylbenzene with high yield Bovonsombat & Mcnelis, 1993.

Photochemical Studies

- The compound has been studied in photochemical contexts. Latterini et al. (2001) investigated compounds including 4-iodo-nitrobenzene, using techniques like steady state and pulsed techniques, to understand the quantum yields and characteristics of the photocleavage of the carbon–halogen bond Latterini et al., 2001.

Molecular Structure Analysis

- Research by Pandiarajan et al. (1994) on multinuclear magnetic resonance spectroscopy of substituted anisoles, including derivatives of 4-nitroanisole, contributed insights into the influence of substituents on the resonance interaction with the benzene ring, relevant for understanding the molecular structure of compounds like 4-Bromo-2-iodo-1-nitrobenzene Pandiarajan et al., 1994.

Nanowire Construction

- Studies on constructing nanowires of related compounds, such as 1-iodo-4-nitrobenzene, on graphite surfaces, were conducted by Jiang, Wang, and Deng (2007), providing insights into the potential applications of 4-Bromo-2-iodo-1-nitrobenzene in nanotechnology Jiang, Wang & Deng, 2007.

Crystal Packing and Intermolecular Interactions

- The crystal packing of derivatives of 4-Bromo-2-iodo-1-nitrobenzene was studied by Merz (2003), who analyzed the planar molecules and their intermolecular interactions, contributing to our understanding of the material's crystallographic properties Merz, 2003.

Safety and Hazards

The compound is labeled with the signal word “Warning” and has the hazard statement H302 . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

作用機序

Target of Action

4-Bromo-2-iodo-1-nitrobenzene is a derivative of benzene, a cyclic compound with a conjugated pi electron system . The primary targets of this compound are the pi electrons in the benzene ring .

Mode of Action

The compound undergoes electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

As a benzene derivative, it likely participates in reactions involving electrophilic aromatic substitution .

Pharmacokinetics

It has a molecular weight of 327.9 , and it is insoluble in water but soluble in organic solvents such as ether, ethanol, and dichloromethane . These properties may affect its absorption, distribution, metabolism, and excretion (ADME) in biological systems.

Result of Action

As a benzene derivative, it may participate in various organic reactions, potentially leading to the formation of new compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Bromo-2-iodo-1-nitrobenzene. It is stable under normal temperatures but may decompose under high temperature, light, and the presence of oxygen . Therefore, it should be stored in a dry, cool, and well-ventilated place .

特性

IUPAC Name |

4-bromo-2-iodo-1-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrINO2/c7-4-1-2-6(9(10)11)5(8)3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWDMDPDGACOPSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)I)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60507343 | |

| Record name | 4-Bromo-2-iodo-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60507343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

343864-78-8 | |

| Record name | 4-Bromo-2-iodo-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60507343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

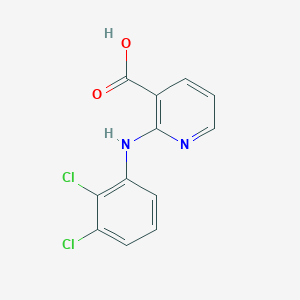

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

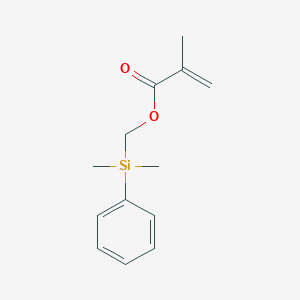

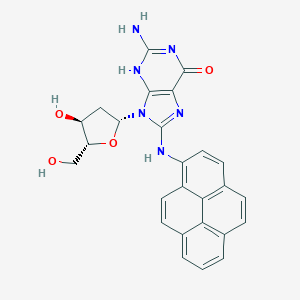

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Phosphorochloridic acid, bis[4-(1,1-dimethylethyl)phenyl] ester](/img/structure/B108238.png)